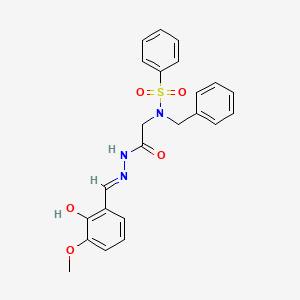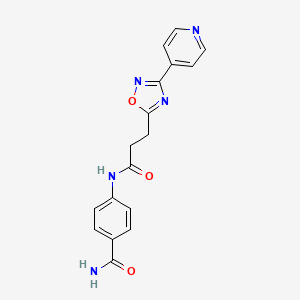
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as CP-544326, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to act through the modulation of the serotonin system in the brain. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide may act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to have antiproliferative effects on cancer cells, which may be due to its ability to inhibit the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and cancer. However, there are also limitations to its use in lab experiments. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, its synthesis method is complex and may be difficult to reproduce in a lab setting.
Orientations Futures
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research could focus on its potential use as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications in these areas.
Another area of research could focus on its potential use as a treatment for cancer. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has antiproliferative effects on cancer cells, and further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer treatment.
Overall, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in anxiety, depression, and cancer treatment.
Méthodes De Synthèse
The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with pyridine-3-carbaldehyde, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and isolation processes. This synthesis method has been described in detail in scientific literature and has been used to produce N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide for research purposes.
Applications De Recherche Scientifique
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for anxiety and depression. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has anxiolytic and antidepressant effects in animal models, and it has been suggested that it may act through the modulation of the serotonin system in the brain.
Another area of research has focused on the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a treatment for cancer. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has antiproliferative effects on cancer cells and may act by inhibiting the growth and survival of cancer cells. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-18-11-16(12-19(28-2)21(18)29-3)22(26)25-20(15-5-4-10-24-13-15)14-6-8-17(23)9-7-14/h4-13,20H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUPRBPHSVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)









